1,1-Dioxothiolan-3-yl benzoate
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Overview
Description
1,1-Dioxothiolan-3-yl benzoate is a chemical compound that belongs to the class of heterocyclic compounds known as thiolanes. Thiolanes are five-membered sulfur-containing rings that exhibit a wide range of chemical and biological activities. The presence of the dioxothiolan ring and the benzoate group in this compound makes it an interesting subject for various scientific studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Dioxothiolan-3-yl benzoate typically involves the reaction of 3-aminothiolane with benzoic acid under specific conditions. The reaction is usually carried out in the presence of a strong base such as potassium hydroxide (KOH) in an aprotic solvent like ethanol or a mixture of ethanol and dimethylformamide (DMF). The reaction mechanism involves the formation of an intermediate, which then undergoes cyclization to form the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The choice of solvent and reaction conditions is optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in scaling up the production process efficiently .
Chemical Reactions Analysis
Types of Reactions
1,1-Dioxothiolan-3-yl benzoate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into thiols and other reduced forms.
Substitution: The benzoate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Substitution reactions often require catalysts like palladium on carbon (Pd/C) and specific solvents.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives of the original compound .
Scientific Research Applications
1,1-Dioxothiolan-3-yl benzoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the production of pesticides, antioxidants, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,1-Dioxothiolan-3-yl benzoate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes and disrupt cellular processes, leading to its biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest that it may interact with proteins involved in oxidative stress and inflammation .
Comparison with Similar Compounds
Similar Compounds
Potassium (1,1-Dioxothiolan-3-yl)-dithiocarbamate: This compound shares the dioxothiolan ring but has a dithiocarbamate group instead of a benzoate group.
3-[(1,1-Dioxothiolan-3-yl)carbamoylamino]benzoic acid: Similar structure with an additional carbamoylamino group.
Uniqueness
1,1-Dioxothiolan-3-yl benzoate is unique due to the presence of both the dioxothiolan ring and the benzoate group, which confer specific chemical and biological properties.
Properties
Molecular Formula |
C11H12O4S |
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Molecular Weight |
240.28 g/mol |
IUPAC Name |
(1,1-dioxothiolan-3-yl) benzoate |
InChI |
InChI=1S/C11H12O4S/c12-11(9-4-2-1-3-5-9)15-10-6-7-16(13,14)8-10/h1-5,10H,6-8H2 |
InChI Key |
RIBITSOGCGVWBJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CS(=O)(=O)CC1OC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
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